

Application Notes & Protocols: Synthesis of Platinum-195 Labeled Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

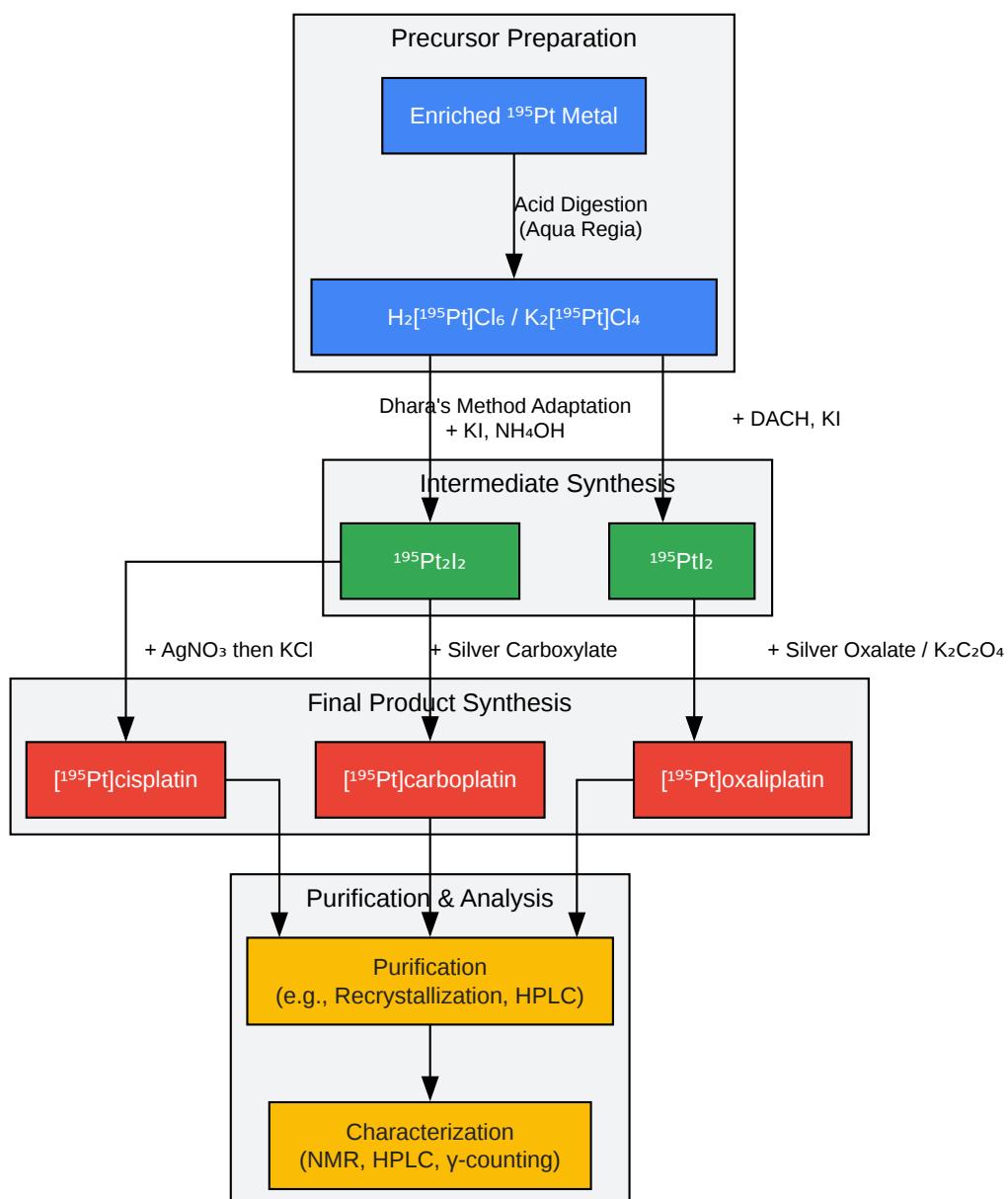
Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **Platinum-195** (^{195}Pt) and **Platinum-195m** ($^{195\text{m}}\text{Pt}$) labeled compounds. **Platinum-195** is the only naturally occurring platinum isotope with a non-zero nuclear spin ($I=1/2$), making it indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of platinum complexes.^{[1][2]} Its metastable isomer, $^{195\text{m}}\text{Pt}$, is a gamma emitter suitable for radiolabeling platinum-based drugs, enabling non-invasive imaging and biodistribution studies using Single Photon Emission Computed Tomography (SPECT).^[3] These labeled compounds are critical tools in pharmaceutical research for studying the mechanism of action, pharmacokinetics, and dosimetry of platinum-based anticancer agents like cisplatin, carboplatin, and oxaliplatin.^{[4][5][6]}

Introduction to Platinum-195 Labeling

The labeling of platinum-containing drugs is primarily achieved using two isotopes:

- ^{195}Pt (Stable): With a natural abundance of 33.8%, this stable isotope is the only one of platinum's naturally occurring isotopes that is NMR-active.^{[1][2]} Its use in NMR spectroscopy allows for the direct observation of the platinum center, providing invaluable information on ligand coordination, reaction kinetics, and interactions with biological macromolecules.^{[2][7]}


The very wide chemical shift range of ^{195}Pt NMR makes it highly sensitive to subtle changes in the electronic environment of the platinum atom.[7][8]

- $^{195\text{m}}\text{Pt}$ (Radioactive Isomer): This metastable isomer has a physical half-life of 4.02 days and decays to the stable ^{195}Pt .[3] Its decay characteristics are suitable for gamma imaging, allowing for the visualization and quantification of a drug's distribution *in vivo*.[3] A key advantage of using $^{195\text{m}}\text{Pt}$ is that the resulting labeled compound maintains the exact chemical structure and biodistribution of its non-radioactive counterpart.[3]

These labeling techniques are instrumental in advancing our understanding of platinum-based therapeutics, from fundamental mechanistic studies to preclinical and clinical imaging.

General Synthesis Workflow

The synthesis of ^{195}Pt -labeled compounds typically starts with an enriched platinum precursor. The general workflow involves the preparation of a reactive platinum salt, followed by ligand exchange reactions to form the desired complex.

General Workflow for ^{195}Pt Labeling[Click to download full resolution via product page](#)

Caption: General synthesis pathway for ^{195}Pt -labeled platinum drugs.

Experimental Protocols

Synthesis of [^{195m}Pt]cisplatin

This protocol is adapted from Dhara's method, which is widely used for preparing cisplatin and its radiolabeled analogues.[\[4\]](#)

Protocol:

- Preparation of [^{195m}Pt]K₂PtCl₄: Start with enriched ^{195m}Pt metal. Digest the metal in aqua regia (a mixture of concentrated nitric and hydrochloric acids) to form an aqueous solution of H₂[^{195m}Pt]Cl₆.[\[9\]](#) This can be converted to K₂[^{195m}Pt]Cl₄ for subsequent steps.
- Formation of the Diiodo Intermediate:
 - To an aqueous solution of K₂[^{195m}Pt]Cl₄, add an excess of potassium iodide (KI) with stirring at room temperature.[\[9\]](#)
 - Add aqueous ammonium hydroxide (NH₄OH). A yellow precipitate of [^{195m}Pt]Pt(NH₃)₂I₂ will form within minutes.[\[9\]](#)
 - Gently warm the solution to 50-60°C to ensure complete precipitation.[\[9\]](#)
 - Filter the yellow precipitate and wash it with distilled water and then ethanol.[\[9\]](#)
- Conversion to Cisplatin:
 - Suspend the [^{195m}Pt]Pt(NH₃)₂I₂ precipitate in water.
 - Add a stoichiometric amount of silver nitrate (AgNO₃) solution to precipitate silver iodide (AgI).
 - Stir the mixture in the dark to prevent photoreduction of silver salts.
 - Filter off the AgI precipitate.
 - To the filtrate containing the aquated platinum species, add potassium chloride (KCl) to form the final product, cis-diamminedichloroplatinum(II) ([^{195m}Pt]cisplatin).

- Purification:

- Purify the crude $[^{195m}\text{Pt}]\text{cisplatin}$ by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to prevent the formation of aqua or hydroxo complexes.[\[4\]](#)

Synthesis of $[^{195m}\text{Pt}]\text{carboplatin}$

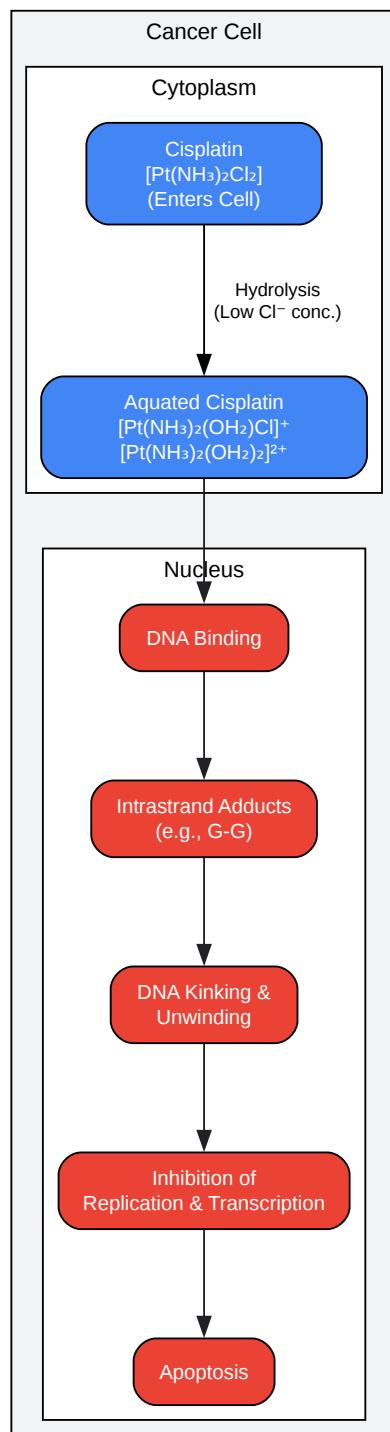
This protocol utilizes a silver salt of the appropriate carboxylate ligand to replace the chloride ligands in a cisplatin-like precursor.[\[4\]](#)[\[10\]](#)

Protocol:

- Prepare the $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$ intermediate as described in steps 1 and 2 of the $[^{195m}\text{Pt}]\text{cisplatin}$ synthesis.
- Aquation: Suspend the $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$ in water and react with a silver salt (e.g., AgNO_3 or Ag_2SO_4) to form the soluble diaqua intermediate, $[^{195m}\text{Pt}][\text{Pt}(\text{NH}_3)_2(\text{OH}_2)_2]^{2+}$.
- Ligand Exchange:
 - Prepare a solution of silver 1,1-cyclobutanedicarboxylate. This can be synthesized separately or generated in situ.[\[10\]](#)
 - Add the silver 1,1-cyclobutanedicarboxylate solution to the aquated platinum intermediate.
 - Stir the reaction mixture. The insoluble silver halide byproduct will precipitate out.
- Purification:
 - Remove the silver halide precipitate by filtration.[\[4\]](#)
 - Recover the soluble $[^{195m}\text{Pt}]\text{carboplatin}$ from the filtrate by evaporation of the solvent.[\[4\]](#)

Synthesis of $[^{195}\text{Pt}]\text{oxaliplatin}$

The synthesis of oxaliplatin involves the reaction of a diaminocyclohexane (DACH) platinum intermediate with an oxalate source.


Protocol:

- Preparation of $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$:
 - Start with an aqueous solution of $\text{K}_2[^{195}\text{Pt}]\text{Cl}_4$.
 - Add (1R,2R)-diaminocyclohexane (DACH) to the solution.
 - Add potassium iodide (KI) to precipitate the diiodo intermediate, cis-diiodo(trans-1R,2R-diaminocyclohexane)platinum(II) ($[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$).
- Formation of Oxaliplatin:
 - Suspend the $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$ in water under light-protected conditions.[11]
 - Add two molar equivalents of silver nitrate (AgNO_3) and stir the reaction at 30-80°C for 4-10 hours.[11]
 - Filter the mixture to remove the silver iodide (AgI) precipitate.[11]
 - To the filtrate, add one molar equivalent of potassium oxalate ($\text{K}_2\text{C}_2\text{O}_4$) and react for 2-7 hours. A white solid of $[^{195}\text{Pt}]\text{oxaliplatin}$ will precipitate.[11]
- Purification:
 - Filter the white precipitate.
 - Wash the product with deionized water and ethanol, then dry under vacuum.[11]

Mechanism of Action of Platinum Drugs

Platinum-based drugs exert their cytotoxic effects primarily through interactions with nuclear DNA. The general mechanism for cisplatin is illustrated below.

Mechanism of Action for Cisplatin

[Click to download full resolution via product page](#)

Caption: Cellular pathway of cisplatin leading to apoptosis.

Quantitative Data Summary

Table 1: Synthesis Yields and Purity of ^{195m}Pt -Labeled Compounds

Compound	Overall Yield	Radiochemical Purity	Radionuclide Purity	Reference
$[^{195m}\text{Pt}]\text{cisplatin}$	43%	99.0% (avg.)	99.6% (avg.)	[3][10]
$[^{195m}\text{Pt}]\text{carboplatin}$	43%	High	High	[10][12]
$[^{195m}\text{Pt}]\text{iproplatin}$	22%	High	High	[10][12]

Table 2: Biodistribution of $^{195m}\text{Pt}]\text{cisplatin}$ in Humans

This table summarizes the absorbed dose in various organs following the injection of $[^{195m}\text{Pt}]\text{cisplatin}$. Data is presented as the mean dose received in mGy per MBq of injected activity.

Organ	Mean Absorbed Dose (mGy/MBq)	Reference
Kidneys	2.68 ± 1.5	[5]
Spleen	1.6 ± 0.8	[5]
Liver	1.45 ± 0.38	[5]
Effective Dose (mSv/MBq)	0.185 ± 0.034	[5]

Table 3: ^{195}Pt NMR Chemical Shifts for Selected Platinum Complexes

The reference compound is typically Na_2PtCl_6 . Chemical shifts (δ) are highly dependent on the ligand environment.

Compound	Oxidation State	^{195}Pt Chemical Shift (δ , ppm)	Reference
cis-[Pt(NH ₃) ₂ Cl ₂] (Cisplatin)	Pt(II)	~ -2104	[4]
trans-[Pt(NH ₃) ₂ Cl ₂]	Pt(II)	~ -2101	[4]
Oxaliplatin Pt(IV) Derivative	Pt(IV)	~ +887	[13]
K ₂ PtCl ₄	Pt(II)	~ -1617 (in D ₂ O)	[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Platinum-195 Isotope for Research Applications [benchchem.com]
- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. [195mPt]Cisplatin for lung cancer imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and biodistribution of [195mPt]cisplatin(CISSPECT®) in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved synthetic procedure for the preparation of sup 195m Pt labelled anti-tumour complexes (Journal Article) | ETDEWEB [osti.gov]

- 11. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 12. Search results [inis.iaea.org]
- 13. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Platinum-195 Labeled Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083798#synthesis-of-platinum-195-labeled-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com